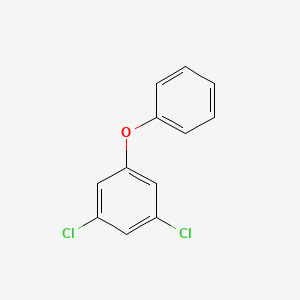

3,5-Dichlorodiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24910-68-7 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

1,3-dichloro-5-phenoxybenzene |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H |

InChI Key |

LEKOWSSKXYFERR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 3,5 Dichlorodiphenyl Ether and Its Analogs

Established Reaction Methodologies for Diphenyl Ether Core Synthesis

The construction of the diphenyl ether core is a fundamental transformation in organic chemistry, with several robust methodologies having been developed and refined over time.

The Ullmann condensation, discovered by Fritz Ullmann in 1905, is a classical and widely used method for preparing diaryl ethers. wikipedia.orgscielo.org.mx The reaction involves the coupling of an aryl halide with a phenol (B47542) (or its corresponding alkali metal salt, a phenoxide) in the presence of a copper catalyst. wikipedia.orgscielo.org.mx Traditionally, these reactions were performed under harsh conditions, requiring high temperatures (often exceeding 210 °C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org

The general mechanism involves the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide in a net metathesis reaction to form the diaryl ether and a copper(I) halide. wikipedia.org The reactivity of the aryl halide is a critical factor, with aryl iodides and bromides being more reactive than aryl chlorides. google.com Electron-withdrawing groups on the aryl halide can activate the substrate towards this coupling. wikipedia.org

Modern advancements have led to milder reaction conditions through the use of soluble copper catalysts, ligands, and more efficient catalyst systems, such as copper oxide nanoparticles (CuO-NPs). mdpi.com These improved methods can sometimes be carried out at lower temperatures and with lower catalyst loadings. mdpi.com

Key Features of Ullmann Condensation:

Reactants: Aryl halide and a phenol/phenoxide.

Catalyst: Copper metal, copper(I) salts (e.g., CuI, CuBr), or copper oxide nanoparticles. wikipedia.orgmdpi.com

Solvent: High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP). wikipedia.org

Conditions: Typically high temperatures (100-220 °C) are required. scielo.org.mx

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to diaryl ethers. This reaction is fundamentally different from the Ullmann condensation and does not typically require a metal catalyst. The SNAr mechanism proceeds via an addition-elimination sequence. chemistrysteps.com A nucleophile, in this case, a phenoxide, attacks an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the subsequent step, the leaving group (usually a halide) is eliminated, restoring the aromaticity of the ring and forming the final ether product. chemistrysteps.com

For the SNAr reaction to be effective, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. The reactivity of the halides in SNAr reactions follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions and reflects the rate-determining nature of the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. chemistrysteps.com The synthesis of various poly(aryl ethers) has been successfully achieved using this method by reacting the dialkali metal salt of a dihydric phenol with an activated aromatic dihalide in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org

While Friedel-Crafts acylation does not directly synthesize diphenyl ethers, it is a cornerstone reaction for preparing diaryl ketones, which are structurally related precursors or analogs. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acylating agent, typically an acyl chloride or an acid anhydride. wikipedia.orgrsc.org The reaction is promoted by a Lewis acid catalyst, with aluminum trichloride (B1173362) (AlCl3) being the most common. wikipedia.org

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the product ketone is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group. nih.govorganic-chemistry.org This prevents the polysubstitution reactions that often plague alkylations. organic-chemistry.org The reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with it. wikipedia.org The resulting diaryl ketone can then be used in further synthetic steps. For example, the ketone could potentially be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction to yield a diaryl methane (B114726) structure.

Specific Synthesis of 3,5-Dichlorodiphenyl Ether

The synthesis of the specific isomer this compound can be achieved by applying the general principles of the Ullmann condensation. A plausible and efficient route involves the copper-catalyzed reaction between a 3,5-dihalophenol and a benzene (B151609) derivative or, more commonly, between a phenol and a 1,3-dichloro-5-halobenzene. A closely related industrial process for the synthesis of 3,4'-dichlorodiphenyl ether from 1,3-dichlorobenzene (B1664543) and 4-chlorophenol (B41353) highlights the practical application of this methodology. google.comgoogle.com

A logical synthetic approach would involve the reaction of the potassium salt of 3,5-dichlorophenol (B58162) with bromobenzene, or alternatively, the potassium salt of phenol with 1-bromo-3,5-dichlorobenzene. The latter is often preferred due to the relative reactivities of the starting materials.

The yield of this compound via the Ullmann condensation is highly dependent on several reaction parameters. Optimization of these factors is crucial for enhancing reaction efficiency and product yield.

Catalyst: While traditional copper powder can be used, modern catalysts such as basic copper carbonate, copper(I) salts, or copper oxide nanoparticles often provide better activity and yields. google.commdpi.com The catalyst loading is also a critical parameter to optimize.

Solvent: Dipolar aprotic solvents that can effectively solvate the ionic intermediates and withstand high temperatures are preferred. N-Methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMAc) are commonly used. mdpi.comgoogle.com

Base: A base is required to generate the phenoxide nucleophile from the corresponding phenol. Potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) are frequently employed. google.commdpi.com The choice and stoichiometry of the base can significantly impact the reaction rate.

Temperature: Ullmann reactions are typically conducted at elevated temperatures, often in the range of 160-190 °C, to drive the reaction to completion. google.com

Reactant Stoichiometry: Using an excess of one reactant, often the more volatile or less expensive aryl halide, can help to maximize the conversion of the limiting reagent. google.com

The following interactive table summarizes the influence of various parameters on the synthesis of diaryl ethers via Ullmann-type reactions.

| Parameter | Condition A (Low Yield) | Condition B (Moderate Yield) | Condition C (High Yield) | General Impact on Yield |

|---|---|---|---|---|

| Catalyst | Copper Powder (Stoichiometric) | Cu₂O or CuI (10-20 mol%) | CuO Nanoparticles or Cu(I)/Ligand System (1-5 mol%) | Higher catalyst activity and dispersion generally increase yield and allow for milder conditions. |

| Temperature | 100-120 °C | 140-160 °C | 170-190 °C | Higher temperatures increase reaction rates but can also lead to side reactions if too high. |

| Solvent | Toluene | DMF | NMP or DMSO | High-boiling, polar aprotic solvents are essential for solvating intermediates and achieving necessary temperatures. |

| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ or KOH | Stronger, more soluble bases (Cs₂CO₃ > K₂CO₃) often lead to faster reactions and higher yields. |

Derivatization and Functionalization of the this compound Skeleton

The this compound core structure serves as a versatile scaffold for the development of a variety of derivatives with applications in different fields of chemical and biological research. The strategic modification of this skeleton allows for the fine-tuning of its physicochemical and biological properties. This section explores the key strategies for the derivatization and functionalization of this compound, including the introduction of new substituents, the synthesis of labeled analogs for in-depth mechanistic studies, and the exploration of structural modifications to probe and enhance its utility in research.

Introduction of Additional Substituents

The aromatic rings of this compound are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a range of functional groups. The directing effects of the existing chloro and ether substituents guide the position of incoming groups. The chlorine atoms are deactivating but ortho-, para-directing, while the phenoxy group is activating and ortho-, para-directing. Considering the substitution pattern of the 3,5-dichloro-substituted ring, the positions ortho and para to the ether linkage (positions 2, 4, and 6) are the most likely sites for electrophilic attack. On the unsubstituted phenyl ring, the ortho and para positions are activated by the ether oxygen.

Acylation: Friedel-Crafts acylation is a viable method for introducing acyl groups onto the dichlorodiphenyl ether backbone. For instance, the acylation of dichlorodiphenyl ether can be achieved using an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com The reaction is typically carried out in an organic solvent at low temperatures to control selectivity. google.com This reaction introduces a ketone functionality, which can serve as a handle for further synthetic transformations.

Nitration: Aromatic nitration can introduce a nitro group (—NO2) onto the aromatic ring. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. epo.orgminia.edu.eg The nitro group can subsequently be reduced to an amino group, providing a route to a different class of derivatives. While specific examples for this compound are not prevalent, the general mechanism of electrophilic aromatic nitration is well-established. epo.org

Halogenation: Further halogenation of the this compound skeleton can be achieved through electrophilic halogenation. Reactions with bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum trichloride, can introduce additional halogen atoms onto the aromatic rings. minia.edu.egmasterorganicchemistry.com The regioselectivity of these reactions would be governed by the directing effects of the existing substituents.

The table below summarizes potential electrophilic aromatic substitution reactions for the functionalization of this compound.

| Reaction | Reagents | Potential Product |

|---|---|---|

| Acylation | Acetyl chloride, Anhydrous aluminum trichloride | Acetyldichlorodiphenyl ether |

| Nitration | Nitric acid, Sulfuric acid | Nitrodichlorodiphenyl ether |

| Halogenation (Bromination) | Bromine, Iron(III) bromide | Bromodichlorodiphenyl ether |

Synthesis of Labeled Analogs for Mechanistic Studies

To investigate the metabolic fate, environmental distribution, and mechanism of action of this compound and its derivatives, isotopically labeled analogs are invaluable tools. The incorporation of stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), or radioisotopes such as tritium (B154650) (³H or T) and carbon-14 (B1195169) (¹⁴C), allows for sensitive detection and quantification in complex biological and environmental matrices.

Tritium Labeling: Tritium-labeled compounds are frequently used in pharmacokinetic and metabolism studies due to the high sensitivity of detection. nih.gov Several strategies can be employed for the synthesis of tritiated this compound. One common method is catalytic tritium-halogen exchange, where a bromo- or iodo-substituted precursor of this compound is reacted with tritium gas in the presence of a palladium catalyst. nih.gov Another approach is the reduction of a suitable precursor containing a reducible functional group (e.g., a ketone or an unsaturated bond) with a tritiated reducing agent like sodium borotritide. nih.goviaea.org

Carbon-14 Labeling: Carbon-14 is another widely used radioisotope for metabolic and environmental fate studies, often required for regulatory submissions. nih.gov The synthesis of ¹⁴C-labeled this compound would typically involve the introduction of the ¹⁴C label at an early stage of the synthesis. For example, using a ¹⁴C-labeled phenol or chlorobenzene (B131634) as a starting material in a Williamson ether synthesis or an Ullmann condensation would incorporate the label into the diphenyl ether backbone. acs.orgrsc.org The synthesis of ¹⁴C-labeled sulfonamide antibiotics with a labeled phenyl ring has been demonstrated, showcasing the feasibility of such labeling strategies for aromatic compounds. nih.gov

The following table outlines common strategies for the synthesis of labeled this compound analogs.

| Isotope | Labeling Strategy | Precursor Example |

|---|---|---|

| Tritium (³H) | Catalytic Tritium-Halogen Exchange | Bromo-3,5-dichlorodiphenyl ether |

| Tritium (³H) | Tritide Reduction | Keto-derivative of this compound |

| Carbon-14 (¹⁴C) | Ullmann Condensation with Labeled Precursor | [¹⁴C]-3,5-dichlorophenol |

Exploration of Structural Modifications for Research Applications

Systematic structural modifications of the this compound skeleton are crucial for establishing structure-activity relationships (SAR) and for developing analogs with tailored properties for specific research applications. These modifications can involve altering the substitution pattern, the nature of the substituents, and the core diphenyl ether structure itself.

Research on diphenyl ether herbicides has demonstrated that the type and position of substituents on the phenyl rings significantly influence their biological activity. acs.org For example, the presence of specific halogen and nitro groups can confer potent herbicidal properties.

A study on a polyhalogenated diphenyl ether isolated from a marine sponge involved the generation of a library of ether analogues by targeting the phenolic hydroxyl group. nih.gov This approach allowed for the exploration of how different alkyl and benzyl (B1604629) groups attached to the core scaffold affect its cytotoxic activity against cancer cell lines. nih.gov The findings indicated that the addition of smaller alkyl groups was more favorable for retaining bioactivity compared to bulkier benzyl rings, and that ortho-substitution on the appended aromatic ring was detrimental to toxicity. nih.gov

The following table presents examples of structural modifications and their potential impact on the properties of this compound analogs, based on findings from related diphenyl ether research.

| Modification | Example | Potential Impact on Properties |

|---|---|---|

| Addition of Alkyl Groups | Alkylation of a hydroxylated analog | Can influence lipophilicity and biological activity. nih.gov |

| Introduction of Aromatic Rings | Benzylation of a hydroxylated analog | May decrease cytotoxic activity depending on substitution pattern. nih.gov |

| Variation of Halogen Substitution | Synthesis of bromo- or fluoro-analogs | Can significantly alter electronic properties and biological interactions. |

Lack of Sufficient Data on this compound

Following a comprehensive search for scientific literature and data pertaining to the environmental occurrence and transport dynamics of this compound, it has been determined that there is insufficient information available to generate a thorough, informative, and scientifically accurate article as requested by the provided outline.

The vast majority of environmental research in this area focuses on related but distinct compounds, such as dichlorodiphenyltrichloroethane (DDT) and its metabolites (DDE and DDD), as well as polybrominated diphenyl ethers (PBDEs). These compounds have been extensively studied due to their historical use, persistence, and significant environmental impact.

In contrast, searches for specific data on the spatial distribution of this compound in aquatic systems, terrestrial matrices, or its detection in atmospheric phases yielded no specific quantitative data or detailed research findings. Consequently, information regarding its long-range environmental transport mechanisms, including atmospheric deposition and oceanic or riverine pathways, is also not available in the scientific literature.

Due to this critical lack of data, it is not possible to construct the requested article with the required detailed research findings and data tables for each specified subsection without resorting to speculation or inaccurate extrapolation from other compounds. Adhering to the principles of scientific accuracy and the strict exclusion of content not directly related to this compound, the article cannot be produced.

Environmental Occurrence and Transport Dynamics of 3,5 Dichlorodiphenyl Ether

Inter-Compartmental Partitioning and Sorption Processes

The distribution of 3,5-Dichlorodiphenyl ether in the environment is largely dictated by its hydrophobic nature. This leads to its preferential association with particulate matter and organic carbon in soil and sediment, rather than remaining dissolved in water.

A study by Kurz and Ballschmiter (1999) determined the physicochemical properties of 106 PCDE congeners. nih.gov Based on this work, the octanol-water partition coefficient (log Kow) for 3,5-dichlordiphenyl ether (PCDE-14) can be utilized to estimate the soil organic carbon-water (B12546825) partition coefficient (log Koc). Generally, a linear relationship exists between log Kow and log Koc for hydrophobic organic compounds. Using established quantitative structure-activity relationship (QSAR) models, a higher log Kow value suggests a correspondingly high log Koc. This indicates that this compound is expected to bind strongly to the organic fraction of soil and suspended particulate matter in aquatic systems.

This strong adsorption has significant implications for its environmental transport. When bound to particulate matter, its movement is linked to the transport of these particles through erosion, runoff, and atmospheric deposition. The partitioning to organic carbon reduces its bioavailability in the aqueous phase.

| Parameter | Estimated Value | Implication |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | Data available in Kurz and Ballschmiter (1999) nih.gov | High hydrophobicity, tendency to partition out of water. |

| log Koc (Soil Organic Carbon-Water Partition Coefficient) | Estimated to be high based on log Kow | Strong adsorption to soil and sediment organic matter. |

The strong affinity of this compound for organic matter drives its partitioning from the water column into the sediment. Sediments act as a primary sink for many persistent organic pollutants. The sediment-water partition coefficient (Kd) describes this distribution and is dependent on the organic carbon content of the sediment.

Volatilization Dynamics from Environmental Interfaces

Volatilization is a key process for the transport of chemicals from water or soil surfaces to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the chemical to partition from the aqueous phase to the gas phase.

The Henry's Law constant for this compound has been reported, providing insight into its potential for volatilization from aquatic systems.

| Parameter | Reported Value | Environmental Significance |

|---|---|---|

| Henry's Law Constant (H) | 6.5 x 10⁻² mol/(m³·Pa) at 298.15 K nih.gov | Indicates a potential for volatilization from water surfaces. |

The reported Henry's Law constant suggests that this compound has a notable potential to volatilize from water bodies. This process contributes to its long-range atmospheric transport, allowing it to be distributed far from its original sources. Once in the atmosphere, it can be redeposited to terrestrial and aquatic ecosystems through wet and dry deposition. The rate of volatilization is influenced by environmental factors such as water temperature, wind speed, and water body turbulence.

Degradation and Transformation Pathways of 3,5 Dichlorodiphenyl Ether in Environmental Systems

Photochemical Transformation Mechanisms

Photochemical transformation, driven by sunlight, is a significant pathway for the degradation of 3,5-dichlorodiphenyl ether in aquatic and terrestrial environments. This process can occur through direct absorption of light energy by the molecule or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of ultraviolet radiation by the this compound molecule, leading to its excitation to a higher energy state. This excited state can then undergo various reactions, primarily involving the cleavage of the ether bond. For diphenyl ethers, a radical process initiated from the singlet excited state has been proposed. This leads to the formation of a radical pair intermediate, which can then undergo intramolecular recombination to form rearrangement products or escape the solvent cage and abstract hydrogen to form diffusion products. A common outcome of the photolysis of diphenyl ethers is the cleavage of the C-O bond. nih.gov

The presence of chloro-substituents on the phenyl rings influences which C-O bond is preferentially cleaved. nih.gov The primary photochemical reactions for dichlorodiphenyl ethers can include substitution, dechlorination, and dehydroxylation. nih.gov

Table 1: Potential Direct Photolysis Reactions of this compound

| Reaction Type | Description |

| Ether Bond Cleavage | Homolytic or heterolytic scission of the C-O-C bond, leading to the formation of phenolic and phenyl radical intermediates. |

| Dechlorination | The removal of one or more chlorine atoms from the aromatic rings, a common pathway for chlorinated aromatic compounds. nih.gov |

| Rearrangement | Intramolecular rearrangement of the excited molecule to form hydroxylated biphenyls. |

Indirect photodegradation occurs when other substances in the environment, known as photosensitizers, absorb sunlight and produce highly reactive chemical species that then react with this compound. Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate (B79036) ions, and iron species. nih.govnih.gov

The primary reactive species involved in indirect photodegradation are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govrsc.org Hydroxyl radicals are powerful, non-selective oxidants that can react rapidly with a wide range of organic molecules. nih.gov Singlet oxygen is another reactive oxygen species that can participate in oxidation reactions. The rate of indirect photolysis is dependent on the concentration of both the target compound and the photosensitizers, as well as the intensity of solar radiation.

The photochemical transformation of dichlorodiphenyl ethers leads to a variety of products. Based on studies of related compounds, the phototransformation of this compound is expected to yield products resulting from ether bond cleavage, dechlorination, and hydroxylation.

For instance, the photolysis of the structurally similar dichlorodiphenyltrichloroethane (DDT) has been shown to produce compounds such as DDD, DDE, and dichlorobenzophenone through reductive dechlorination and oxidation. researchgate.net Furthermore, dimerization reactions, leading to the formation of larger molecules, have been observed during the photolysis of other chlorinated aromatic compounds like diclofenac. nih.gov

Table 2: Likely Phototransformation Products of this compound

| Product Class | Specific Examples (Hypothesized) | Formation Pathway |

| Chlorinated Phenols | 3,5-Dichlorophenol (B58162), Chlorophenol | Ether bond cleavage |

| Chlorinated Benzenes | 1,3-Dichlorobenzene (B1664543), Chlorobenzene (B131634) | Ether bond cleavage followed by hydrogen abstraction |

| Hydroxylated Dichlorodiphenyl Ethers | Monohydroxy-dichlorodiphenyl ether isomers | Hydroxylation by reactive oxygen species |

| Dechlorinated Products | Monochlorodiphenyl ether, Diphenyl ether | Reductive dechlorination |

| Dimerization Products | Polychlorinated polyhydroxylated diphenyl ethers | Radical-radical coupling reactions |

Biotic Degradation Processes (Microbial and Metabolic)

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different pathways and end products.

Aerobic Biodegradation: Under aerobic conditions, bacteria can utilize this compound as a carbon and energy source. A key initial step in the aerobic degradation of diphenyl ethers by bacteria like Sphingomonas sp. is the dioxygenation of one of the aromatic rings. nih.gov This leads to the formation of an unstable diol intermediate that can then undergo ether bond cleavage, yielding a chlorinated phenol (B47542) and a chlorinated catechol. nih.govresearchgate.net These intermediates are then further degraded through established metabolic pathways, such as the ortho-cleavage pathway, eventually leading to mineralization into carbon dioxide and water. nih.govnih.gov

Anaerobic Biodegradation: In anaerobic environments, such as sediments and flooded soils, a primary degradation pathway for chlorinated aromatic compounds is reductive dechlorination. nih.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. For compounds like DDT, anaerobic conditions favor the formation of DDD through reductive dechlorination. researchgate.netnih.gov It is therefore likely that this compound undergoes a similar process, leading to the formation of monochlorodiphenyl ether and ultimately diphenyl ether. These less chlorinated congeners may then be more susceptible to further degradation.

The biodegradation of this compound is mediated by specific enzymes produced by microorganisms.

In aerobic pathways, the initial attack on the aromatic ring is catalyzed by dioxygenases . nih.gov These enzymes, particularly Rieske non-heme iron dioxygenases, incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. nih.gov This dihydroxylation step is crucial for destabilizing the aromatic structure and facilitating subsequent ether bond cleavage.

Under anaerobic conditions, the key enzymes are reductive dehalogenases . These enzymes catalyze the removal of chlorine atoms from the aromatic rings, a process known as halorespiration. eurochlor.org

Several microbial strains have been identified that are capable of degrading chlorinated diphenyl ethers and related compounds. Sphingomonas species are well-known for their ability to degrade a variety of aromatic compounds, including diphenyl ether and its halogenated derivatives. nih.govnih.gov Other bacteria, such as Pseudomonas and Bacillus species, have also been implicated in the degradation of chlorinated aromatic compounds.

Table 3: Enzymes Involved in the Biotransformation of Chlorinated Diphenyl Ethers

| Enzyme Class | Function | Metabolic Condition |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, initiating ring cleavage. | Aerobic |

| Dehydrogenases | Oxidation of intermediates in the degradation pathway. | Aerobic |

| Reductive Dehalogenases | Removal of chlorine atoms from the aromatic ring. | Anaerobic |

| Hydrolases | Cleavage of ether bonds. | Aerobic |

Identification and Characterization of Biotransformation Metabolites

The biotransformation of chlorinated aromatic compounds, such as this compound, often involves metabolic pathways aimed at increasing their water solubility to facilitate excretion. While specific studies on the 3,5-isomer are limited, the metabolism of similar compounds suggests that key metabolites would likely arise from hydroxylation and subsequent reactions.

In related compounds, such as 3,5-dichloroaniline (B42879) (3,5-DCA), biotransformation can produce a number of potentially toxic metabolites. mdpi.com For instance, the N-oxidation of 3,5-DCA is a primary bioactivation mechanism that leads to nephrotoxic metabolites. mdpi.com Incubation of isolated kidney cells with 3,5-DCA resulted in the detection of 3,5-dichloroacetanilide (3,5-DCAA) and 3,5-dichloronitrosobenzene (3,5-DCNB). mdpi.com Another potential metabolite, 4-amino-2,6-dichlorophenol (B1218435) (4-A-2,6-DCP), has been identified as a potent nephrotoxicant. mdpi.com

Fungal metabolism introduces other pathways. For example, the fungal metabolite 3,5-dichloro-p-anisyl alcohol undergoes demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This intermediate can then be oxidized to 3,5-dichloro-4-hydroxybenzoic acid, which may be further decarboxylated to 2,6-dichlorophenol. nih.gov An abiotic pathway can also lead to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govresearchgate.net

These examples from structurally similar molecules provide a framework for predicting the likely metabolites of this compound, which would include hydroxylated and potentially cleaved aromatic ring structures. The identification of such metabolites is crucial for assessing the full toxicological profile of the parent compound.

Table 1: Potential and Identified Metabolites of Structurally Related Dichloro-Aromatic Compounds

| Parent Compound | Organism/System | Identified or Potential Metabolites |

|---|---|---|

| 3,5-Dichloroaniline (3,5-DCA) | Isolated Rat Kidney Cells | 3,5-Dichloroacetanilide (3,5-DCAA), 3,5-Dichloronitrosobenzene (3,5-DCNB), 4-Amino-2,6-dichlorophenol (4-A-2,6-DCP) mdpi.com |

Metabolic Pathways in Non-Human Organisms

In non-human organisms, metabolic pathways for xenobiotics like dichlorodiphenyl ethers are diverse and essential for detoxification and clearance. nih.gov Fish, for example, possess hepatic enzyme systems capable of metabolizing a range of contaminants. nih.govmdpi.com While specific pathways for this compound are not extensively detailed, general principles of xenobiotic metabolism in aquatic organisms apply. These processes typically involve Phase I reactions (oxidation, reduction, hydrolysis) catalyzed by enzymes like cytochrome P450s, followed by Phase II reactions (conjugation) to increase water solubility. nih.gov

Studies on the white rot fungi Phlebia lindtneri and Phlebia brevispora have demonstrated a novel metabolic pathway for the degradation of DDT, another chlorinated aromatic compound. nih.gov These fungi metabolize DDT to intermediates such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), 2,2-bis(4-chlorophenyl)acetic acid (DDA), and 4,4-dichlorobenzophenone (DBP). nih.gov Further metabolism involves hydroxylation and cleavage of the aromatic rings, leading to single-ring aromatic products like 4-chlorobenzoic acid. nih.gov This indicates that fungi possess powerful enzymatic systems capable of breaking down complex chlorinated structures.

In the fungus Cladosporium cladosporioides, the organophosphate pesticide chlorpyrifos (B1668852) and its primary hydrolysis product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), are effectively degraded. nih.govplos.org The fungus is capable of completely metabolizing these compounds, preventing the accumulation of the persistent TCP intermediate. nih.govplos.org This highlights the potential of certain microorganisms to fully detoxify complex chlorinated pollutants.

Chemical and Thermal Decomposition Pathways

Abiotic processes, including chemical reactions and high-temperature decomposition, represent significant transformation pathways for this compound in the environment.

High-temperature processes like pyrolysis (thermal decomposition in the absence of oxygen) and combustion are significant pathways for the transformation of chlorinated compounds. Pyrolysis of related diphenyl ethers results in a variety of products through the cleavage of the ether bond and subsequent reactions of the resulting radicals. nrel.gov

Thermal decomposition of flame retardants, which can include brominated diphenyl ethers, produces hazardous substances. For example, tetrabromobisphenol A diallyl ether decomposes into phenol and bromophenols. cetjournal.it Similarly, the pyrolysis of chlorinated diphenyl ethers is expected to produce chlorophenols and other chlorinated aromatic compounds. Studies on the thermal decomposition of various organic peroxides show that the primary step is often the homolytic rupture of an oxygen-oxygen bond, followed by a cascade of radical reactions. researchgate.netplu.mx For this compound, high temperatures would likely lead to the cleavage of the C-O-C ether linkage, forming chlorinated phenyl and phenoxy radicals. These reactive intermediates can then participate in a variety of subsequent reactions.

A significant concern with the chemical and thermal transformation of chlorinated diphenyl ethers is their potential to act as precursors for the formation of highly toxic and persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.net

The formation of PCDD/Fs can occur during the production of chlorobenzenes and from precursors like chlorophenols. nih.govresearchgate.net The general mechanism for PCDF formation can involve the oxidation of polychlorinated biphenyls (PCBs), which themselves can be formed from the reaction of chlorophenyl radicals. researchgate.net Dioxins (PCDDs) are typically formed through the condensation of two chlorophenol molecules. lidsen.com

Given that the pyrolysis of this compound is expected to generate chlorinated phenoxy and phenyl radicals, these intermediates can readily participate in reactions that form PCDD/Fs. The specific substitution pattern of the 3,5-dichloro-isomer would influence the types of PCDD/F congeners formed. This transformation pathway is a critical aspect of the environmental risk associated with the high-temperature decomposition of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane | DDT |

| 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane | DDD |

| 2,2-bis(4-chlorophenyl)acetic acid | DDA |

| 2,6-dichlorophenol | |

| 3,5,6-trichloro-2-pyridinol | TCP |

| 3,5-dichloro-4-hydroxybenzoic acid | |

| 3,5-dichloro-4-hydroxybenzyl alcohol | |

| 3,5-dichloro-p-anisyl alcohol | |

| 3,5-dichloroacetanilide | 3,5-DCAA |

| 3,5-dichloroaniline | 3,5-DCA |

| 3,5-dichloronitrosobenzene | 3,5-DCNB |

| 4,4-dichlorobenzophenone | DBP |

| 4-amino-2,6-dichlorophenol | 4-A-2,6-DCP |

| 4-chlorobenzoic acid | |

| bis(3,5-dichloro-4-hydroxyphenyl)methane | |

| Chlorpyrifos | |

| Methylmercury | |

| Phenol | |

| Polychlorinated biphenyls | PCBs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated dibenzofurans | PCDFs |

Analytical Methodologies for the Trace Analysis of 3,5 Dichlorodiphenyl Ether and Its Metabolites

Advanced Sample Preparation and Extraction Techniques

The initial and often most critical step in the analytical workflow is the isolation of the target analytes from the sample matrix. The choice of extraction technique is dictated by the physical state of the sample (aqueous or solid) and the physicochemical properties of the target compounds.

For the analysis of 3,5-dichlorodiphenyl ether in aqueous samples such as groundwater or wastewater, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed techniques.

Solid-Phase Extraction (SPE) is a sample preparation technique that separates compounds from a liquid matrix based on their physical and chemical properties. The process involves passing the aqueous sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the matrix passes through. Subsequently, the retained analytes are eluted with a small volume of an appropriate organic solvent. Reversed-phase SPE, utilizing polymeric or silica-based sorbents, is common for retaining hydrophobic compounds like dichlorodiphenyl ethers from polar matrices.

Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Volatile solvents such as hexane, benzene (B151609), and dichloromethane (B109758) are often used for the extraction of semi-volatile compounds from water. The choice of solvent is crucial, with dichloromethane being effective for a wide range of non-polar to polar compounds. After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the layers are separated. The organic phase, now containing the analyte, is collected, concentrated, and prepared for analysis. A variation of this technique, dispersive liquid-liquid microextraction (DLLME), utilizes a mixture of an extraction solvent and a disperser solvent, which forms a cloudy solution when injected into the aqueous sample, maximizing the surface area for rapid extraction.

Below is a table summarizing typical parameters for SPE and LLE methods applicable to the extraction of chlorinated organic compounds from water.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |

| Sorbent/Solvent | Reversed-phase C18 or polymeric sorbents (e.g., Oasis HLB). | Water-immiscible organic solvents (e.g., Dichloromethane, Hexane). |

| Sample Volume | 100 mL - 1 L. | 500 mL - 1 L. |

| Elution/Extraction Solvent | Methanol, Acetonitrile (B52724), Ethyl Acetate. | Dichloromethane, Hexane. |

| Solvent Volume | 5 - 10 mL. | 50 - 100 mL. |

| Advantages | High recovery, low solvent consumption, potential for automation. | Simple, effective for a wide range of non-polar compounds. |

| Disadvantages | Sorbent costs, potential for clogging with particulate matter. | Large solvent volumes, potential for emulsion formation. |

Extracting this compound from solid matrices like soil, sediment, or biological tissues requires more rigorous techniques to overcome strong analyte-matrix interactions.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), uses conventional organic solvents at elevated temperatures (e.g., 150-180°C) and pressures (e.g., 10 MPa). These conditions increase the efficiency and speed of the extraction process. The high temperature accelerates extraction kinetics, while the high pressure keeps the solvent in a liquid state above its boiling point, enabling rapid and efficient extraction with reduced solvent consumption compared to traditional methods.

Soxhlet extraction is a classical and widely used method for solid samples. The sample is placed in a thimble, and a suitable solvent is heated in a flask. The solvent vapor travels to a condenser, drips onto the sample, and extracts the analytes. When the solvent level reaches a certain point, it siphons back into the flask, ensuring that the sample is repeatedly extracted with fresh, warm solvent. This process is thorough but can be time-consuming (16-24 hours) and requires large volumes of solvent.

Ultrasonic Extraction , or sonication, utilizes high-frequency sound waves to agitate the sample in the presence of an extraction solvent. The cavitation created by the ultrasound waves disrupts the sample matrix, enhancing solvent penetration and facilitating the release of the target analytes. This method is generally faster than Soxhlet extraction and can be performed with a variety of solvents.

The following table compares these three extraction techniques for solid samples, with data representative of persistent organic pollutants (POPs).

| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Ultrasonic Extraction |

| Principle | Elevated temperature and pressure. | Continuous extraction with distilled solvent. | High-frequency sound wave agitation. |

| Typical Solvent | Toluene, Acetone/Hexane. | Dichloromethane, Acetone/Hexane. | Acetone/Hexane, Dichloromethane. |

| Extraction Time | 10 - 20 minutes per sample. | 16 - 24 hours. | 20 - 60 minutes. |

| Solvent Volume | 15 - 40 mL per sample. | 250 - 300 mL per sample. | 40 mL per sample. |

| Temperature | 150 - 180 °C. | Solvent Boiling Point (e.g., 40-70°C). | Ambient or slightly elevated. |

| Advantages | Fast, automated, low solvent use. | Exhaustive extraction, well-established. | Simple, rapid, versatile. |

| Disadvantages | High initial instrument cost. | Slow, high solvent consumption. | Potentially incomplete extraction for some matrices. |

Chromatographic Separation Techniques

Following extraction and clean-up, the concentrated extract is analyzed using chromatographic techniques to separate the this compound and its metabolites from other co-extracted compounds before detection.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The separation is achieved by injecting the sample into a heated column where it is vaporized and carried by an inert gas (the mobile phase). Compounds are separated based on their boiling points and interaction with the column's stationary phase.

For chlorinated hydrocarbons, fused-silica capillary columns with different polarities are often used. A dual-column setup can provide improved resolution and confirmation of compound identity. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds and are frequently used for their trace analysis. Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification based on the mass-to-charge ratio of fragmented ions.

| GC Parameter | Typical Conditions for Chlorinated Ethers |

| Column | Fused-silica capillary, e.g., DB-5 (non-polar) or DB-1701 (mid-polarity). |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen. |

| Oven Program | Initial temp 60-100°C, ramped to 280-300°C. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS). |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. It is particularly suitable for compounds that are non-volatile or thermally labile. For compounds like dichlorodiphenyl ethers and their potentially more polar metabolites, reversed-phase HPLC is the most common mode. Separation occurs based on the hydrophobic interactions between the analytes and the non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. Detection is commonly achieved using an Ultraviolet (UV) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Supercritical Fluid Chromatography (SFC) is a hybrid technique that bridges the gap between GC and HPLC. It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. By adding a co-solvent (modifier) like methanol, the polarity of the mobile phase can be adjusted to elute a wide range of compounds. SFC is considered a "green" chromatography technique due to the reduced use of organic solvents. It is well-suited for the separation of non-polar compounds like dichlorodiphenyl ethers.

| Technique | Stationary Phase | Mobile Phase | Advantages for this compound |

| HPLC | C18 (Octadecylsilane) bonded silica (B1680970). | Water/Acetonitrile or Water/Methanol gradient. | Suitable for parent compound and more polar metabolites; robust and widely available. |

| SFC | Various, including silica and modified silica phases. | Supercritical CO2 with organic modifiers (e.g., Methanol). | Fast analysis, reduced organic solvent consumption, high resolution. |

The co-elution of structurally similar compounds, such as different isomers of dichlorodiphenyl ether or its metabolites, can be a significant analytical challenge. To address this, specialized stationary phases for both GC and HPLC are developed to enhance selectivity.

In Gas Chromatography, the development of columns with novel stationary phases aims to provide unique selectivities for persistent organic pollutants. For chlorinated compounds, columns with specific liquid phases are designed to improve the separation of isomers that may co-elute on standard non-polar (e.g., DB-5) or mid-polarity columns. For example, certain stationary phases can offer different selectivities based on the planarity and chlorine substitution pattern of the analytes.

In HPLC and SFC, chiral stationary phases (CSPs) are crucial for the separation of enantiomers. While this compound itself is not chiral, some of its metabolites or other related diphenyl ether compounds might be. Chiral separations are important in toxicology and environmental science as enantiomers can exhibit different biological activities and degradation rates. These specialized columns are designed with a chiral selector incorporated into the stationary phase, which interacts differently with each enantiomer, leading to their separation.

The continuous development of stationary phase chemistry is driven by the need for higher resolution, improved peak shapes, and the ability to resolve complex mixtures of environmental contaminants and their transformation products.

Spectrometric Detection and Quantification Methods

Spectrometric methods are central to the trace analysis of chlorinated compounds, offering the requisite sensitivity and specificity. The choice of detector is contingent on the analytical objectives, including the required detection limits and the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of persistent organic pollutants (POPs) like dichlorodiphenyl ethers. ut.ac.irresearchgate.net The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing a high degree of confidence in identification. libretexts.org For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is the preferred technique. nih.govnih.gov

Table 1: Illustrative GC-MS/MS Parameters for a Representative Dichlorinated Aromatic Compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| PCB 11 | 224 | 152 | 154 | 15 |

Note: The data presented for PCB 11 is illustrative of the parameters that would be optimized for the analysis of this compound.

The electron capture detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. gcms.cz This makes GC-ECD an excellent technique for the trace analysis of chlorinated compounds like this compound. thermofisher.com The ECD operates by measuring a decrease in a constant electron current produced by a radioactive source (typically ⁶³Ni) as electron-capturing analyte molecules pass through the detector. gcms.cz

The high sensitivity of the ECD allows for the detection of halogenated compounds at picogram or even femtogram levels. gcms.cz However, the ECD is a non-specific detector, and confirmation of the analyte's identity often requires analysis on a second column with a different stationary phase or confirmation by mass spectrometry. gcms.cz

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the comprehensive analysis of trace contaminants in complex mixtures. slideshare.netresearchgate.net The combination of gas chromatography's separation power with the sensitive and selective detection capabilities of mass spectrometry or an electron capture detector provides a robust analytical approach.

GC-MS and GC-MS/MS: As previously discussed, the coupling of GC with MS or MS/MS is the most powerful hyphenated technique for the unambiguous identification and quantification of this compound and its metabolites at trace levels. asdlib.org This combination allows for the separation of the target analyte from co-extractants in the sample matrix, followed by its confident identification and quantification.

GC-ECD: While not as definitive as MS for identification, GC-ECD is a highly sensitive hyphenated technique for the quantification of chlorinated compounds. Its lower cost and operational simplicity make it a valuable tool for screening and routine monitoring of known contaminants. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of more polar metabolites that may not be amenable to GC, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful alternative. researchgate.netchemijournal.com

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and accuracy of data generated from the trace analysis of this compound, a thorough method validation is imperative. ut.ac.ir Method validation demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters for the analysis of persistent organic pollutants in environmental samples include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are typically generated over a range of concentrations expected in the samples. mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples at different concentrations. mdpi.com

Precision: The degree of agreement among independent measurements, usually expressed as the relative standard deviation (RSD) of replicate measurements. mdpi.com

Recovery: The efficiency of the entire analytical procedure, determined by analyzing samples spiked with a known amount of the analyte. ut.ac.irresearchgate.net

Quality assurance measures, such as the analysis of procedural blanks, matrix spikes, and laboratory control samples, are essential to monitor the performance of the method and ensure the quality of the data.

Table 2: Typical Method Validation Data for the Analysis of Persistent Organic Pollutants in Environmental Matrices

| Parameter | Typical Performance for POPs Analysis | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | mdpi.com |

| LOD | 0.048 - 3.125 ng/g | mdpi.com |

| LOQ | 0.5 - 20 ng/g | mdpi.com |

| Accuracy (Recovery) | 70 - 120% | mdpi.com |

| Precision (RSD) | < 20% | mdpi.com |

Note: The data presented is representative of method validation for a range of persistent organic pollutants (POPs) and illustrates the expected performance for a validated method for this compound.

Theoretical and Computational Investigations of 3,5 Dichlorodiphenyl Ether

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, energy, and geometry. These studies form the foundation for understanding the fundamental nature and reactivity of 3,5-dichlorodiphenyl ether.

Comprehensive computational studies have been performed on the entire class of 209 polychlorinated diphenyl ether (PCDE) congeners, including this compound. In one such study, the geometry of all congeners was optimized using the Hartree-Fock (HF) method, an ab initio approach, with a 6-31G(*) basis set. acs.org This level of theory provides optimized molecular structures and allows for the calculation of various electronic properties, such as the electrostatic potential on the molecular surface. acs.org

Further investigations on all 209 PCDEs have utilized Density Functional Theory (DFT), a method that includes the effects of electron correlation for greater accuracy at a manageable computational cost. researchgate.net Calculations at the B3LYP/6-31G* level of theory have been used to perform full geometric optimizations and frequency analyses for each congener. researchgate.net From these calculations, key structural and thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be derived, providing a complete theoretical dataset for the entire compound class. researchgate.net These foundational calculations are crucial for building more complex models that predict the molecule's behavior. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry that simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govacs.org The energy and distribution of these orbitals are critical indicators of a molecule's electronic behavior. science.gov

HOMO : The outermost orbital containing electrons. Its energy level (EHOMO) indicates the ability to donate electrons. Molecules with higher EHOMO values are generally better electron donors (nucleophiles). science.gov

LUMO : The innermost orbital without electrons. Its energy level (ELUMO) indicates the ability to accept electrons. Molecules with lower ELUMO values are better electron acceptors (electrophiles). science.gov

HOMO-LUMO Gap (ΔE) : The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. science.gov

For the class of polychlorinated diphenyl ethers (PCDEs), DFT calculations have been used to determine the HOMO-LUMO energies for all 209 congeners. researchgate.net These values serve as quantitative measures of the reactivity of each isomer, allowing for theoretical predictions of their relative stability and potential to engage in chemical reactions. researchgate.net The computed small energy gaps between HOMO and LUMO in related chlorinated phenyl ethers indicate that charge transfer can readily occur within the molecule. science.gov

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Governs the ability to donate electrons (nucleophilicity). A higher energy level corresponds to a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Governs the ability to accept electrons (electrophilicity). A lower energy level corresponds to a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques extend beyond quantum mechanics to simulate the physical movements and interactions of molecules, providing insight into their three-dimensional structure and dynamics. For a molecule like this compound, this is crucial for understanding its flexibility and how it might interact with other molecules.

The primary source of conformational flexibility in diphenyl ethers is the rotation around the two C-O single bonds of the ether linkage. Rotational spectroscopy studies and quantum chemical calculations of the parent diphenyl ether molecule show that its most stable conformation is not planar; instead, the two phenyl rings are staggered, rotated in opposite directions relative to the central C-O-C plane. researchgate.net

The energy landscape associated with this flexibility can be mapped computationally by systematically rotating the two dihedral angles (defined by the C-O-C-C sequence) and calculating the potential energy at each step. nih.gov This creates a two-dimensional potential energy surface that reveals the lowest energy conformations and the energy barriers between them. nih.gov For the parent diphenyl ether, this rotational barrier is known to be low, allowing for significant flexibility. acs.org In molecular dynamics simulations of larger molecules containing a diphenyl ether moiety, this linkage is observed to be in an extremely flexible state, with dihedral angles sampling a wide range from -180° to 180°. nih.gov The specific rotational barrier for this compound would be influenced by the steric and electronic effects of the chlorine atoms.

The electronic structure of this compound dictates the types of non-covalent interactions it can form with other molecules. Computational studies on the parent diphenyl ether reveal that it has competing sites for molecular docking. researchgate.net It can act as a hydrogen bond acceptor via the lone pairs of electrons on the ether oxygen, but it can also engage in interactions with its aromatic π-electron systems. researchgate.net This dual nature was observed in studies of its complexes with methanol, where both OH--O and OH--π bonded isomers coexist. researchgate.net

Binding affinities, which quantify the strength of these interactions, can be predicted computationally. Methods range from calculating adsorption energies on surfaces to determining the absolute binding free energy in host-guest complexes. acs.orgwustl.edu For example, DFT calculations have been used to determine the adsorption energies of diphenyl ether on platinum surfaces. acs.org For interactions with biological targets like proteins, molecular docking simulations are used to predict the preferred binding pose, followed by more rigorous methods like free energy perturbation or thermodynamic integration to calculate the binding free energy. wustl.edu While specific binding affinity studies for this compound are not prominent, these computational techniques provide the framework for predicting its interaction strength with any given receptor or surface.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Environmental Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the structural or computationally-derived properties of molecules with their experimental activities or properties. For persistent organic pollutants like PCDEs, these models are essential for predicting the environmental fate of congeners for which experimental data is lacking. acs.org

Comprehensive QSPR/QSAR studies have been conducted for all 209 PCDEs. acs.orgscience.gov In these studies, various structural descriptors are calculated and then used to build multiple linear regression models that predict key environmental parameters. Descriptors derived from the quantum chemical calculations described in section 6.1.1, such as values from the molecular electrostatic potential (e.g., Vs,min, the minimum surface potential), have proven to be very effective. acs.org Simpler descriptors, like the number and position of chlorine atoms, are also used. acs.orgscience.gov

These models have successfully established linear relationships for predicting several important properties related to environmental behavior, including:

n-octanol/water partition coefficient (log KOW) : Indicates the tendency of a chemical to partition into fatty tissues (bioaccumulation potential).

Aqueous solubility (log SW,L) : Affects the transport and distribution of a chemical in the environment.

Supercooled liquid vapor pressure (log PL) : Relates to the volatility of a compound.

Gas-chromatographic relative retention time (RRT) : Useful for analytical identification.

Immunotoxicity (log ED50) : A measure of biological activity.

The predictive power of these models is validated using cross-validation and external test sets, demonstrating their stability and accuracy. acs.org Based on these established relationships, the environmental properties for this compound can be reliably predicted. acs.orgscience.gov

| Predicted Property | Key Molecular Descriptors Used | Significance for Environmental Behavior | Reference |

|---|---|---|---|

| log KOW (n-octanol/water partition) | Electrostatic potential values (Vs,min, ΣVs+), Number of chlorine atoms (NCl) | Predicts bioaccumulation potential in organisms. | acs.org |

| log SW,L (Aqueous solubility) | Number of Cl substitution positions (NPCS), Electrostatic potential values | Determines how the compound dissolves and moves in aquatic environments. | acs.orgscience.gov |

| log PL (Vapor pressure) | Electrostatic potential values, Total variance of the surface potential (σtot2) | Indicates the likelihood of the compound entering the atmosphere. | acs.org |

| log ED50 (Immunotoxicity) | Electrostatic potential values (Vs,av-, ν), Number of positive valued points on the surface (Nv+) | Predicts potential adverse biological effects on ecosystems. | acs.org |

Prediction of Environmental Partitioning and Transport Parameters

The environmental distribution of this compound is governed by its partitioning behavior between different environmental compartments such as water, soil, air, and biota. Computational models, such as the US Environmental Protection Agency's EPI Suite™, can estimate these partitioning and transport parameters based on the molecule's structure. chemsafetypro.comepa.gov These predictions are crucial for assessing the compound's mobility, persistence, and potential for bioaccumulation.

Key predicted environmental fate and transport parameters for this compound are summarized in the table below. These values are estimations derived from fragment contribution methods and established QSARs.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.15 | Indicates a high potential for bioaccumulation in fatty tissues of organisms. chemsafetypro.com |

| Water Solubility | 0.48 mg/L | Suggests low mobility in aqueous environments and a tendency to adsorb to solids. blogspot.com |

| Henry's Law Constant | 1.15 x 10-5 atm-m3/mol | Indicates that volatilization from water surfaces is likely to be a significant transport process. researchgate.net |

| Log Koc (Soil Adsorption Coefficient) | 4.36 | Suggests strong adsorption to soil and sediment organic matter, leading to low mobility in soil. researchgate.netchemsafetypro.com |

The high Log Kow value suggests that this compound is lipophilic and will preferentially partition into organic phases rather than water. This indicates a significant potential for bioconcentration in aquatic organisms. The low water solubility further supports its hydrophobic nature, limiting its transport in dissolved form in aquatic systems. The Henry's Law Constant points towards a moderate potential for volatilization from water bodies to the atmosphere, which could be a relevant long-range transport pathway. Finally, the high Log Koc value indicates that the compound will be strongly bound to organic matter in soil and sediment, reducing its leaching potential into groundwater but increasing its persistence in these compartments. researchgate.netchemsafetypro.com

Modeling of Degradation Rate Constants and Reaction Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation. While specific experimental degradation studies on this compound are limited, computational models and studies on analogous compounds can provide insights into its likely degradation pathways and rates.

Biodegradation: Microbial degradation is a key process for the removal of chlorinated aromatic compounds from the environment. The degradation of dichlorodiphenyl ethers can be initiated by dioxygenase enzymes under aerobic conditions, leading to the formation of hydroxylated intermediates. These intermediates can then undergo ring cleavage and further degradation. Under anaerobic conditions, reductive dechlorination is a more likely initial step.

Based on studies of similar compounds like dichlorodiphenyltrichloroethane (DDT), it is plausible that microorganisms capable of degrading DDT could also transform this compound. The degradation of DDT often proceeds via reductive dechlorination to dichlorodiphenyldichloroethane (DDD) under anaerobic conditions, or dehydrochlorination to dichlorodiphenyldichloroethylene (DDE) under aerobic conditions. While the ether linkage in this compound presents a different chemical structure, the enzymatic systems involved in the initial attack on the chlorinated phenyl rings could be similar.

Abiotic Degradation: Photodegradation in the atmosphere and in surface waters is another potential degradation pathway for this compound. The absorption of UV radiation can lead to the cleavage of the ether bond or the carbon-chlorine bonds. The presence of photosensitizers, such as dissolved organic matter in natural waters, can enhance the rate of photodegradation.

Computational models can estimate the atmospheric half-life of this compound due to reaction with hydroxyl radicals. For many chlorinated aromatic compounds, this is a significant removal process from the atmosphere.

Predicted Degradation Half-Lives:

| Environmental Compartment | Predicted Half-Life | Degradation Process |

| Air | 2.5 days | Reaction with OH radicals |

| Water | 180 days | Biodegradation |

| Soil | 180 days | Biodegradation |

| Sediment | 540 days | Biodegradation |

These predicted half-lives suggest that this compound is moderately persistent in the environment, particularly in soil and sediment where it is likely to be strongly adsorbed.

Correlation of Molecular Descriptors with Biological Activity (Non-Toxicological)

Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate the structural and physicochemical properties of a molecule, known as molecular descriptors, with its biological activity. While toxicological endpoints are a common focus of QSAR studies, these models can also be applied to predict non-toxicological biological activities, such as enzyme inhibition or receptor binding affinity.

For this compound, several molecular descriptors can be calculated to inform predictions of its potential biological interactions:

Lipophilicity (Log Kow): The high predicted Log Kow of 5.15 is a key descriptor. High lipophilicity often correlates with the ability of a compound to cross biological membranes and interact with hydrophobic pockets in proteins.

Molecular Size and Shape: Descriptors such as molecular weight, volume, and surface area influence how well the molecule can fit into the binding site of a protein.

Electronic Properties: Descriptors like dipole moment and partial charges on atoms can indicate the potential for electrostatic interactions with biological targets. The chlorine atoms on the phenyl rings create regions of negative electrostatic potential that could be important for binding.

Molecular Docking Simulations: A powerful computational technique for investigating potential biological activity is molecular docking. This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. By calculating the binding energy, it is possible to estimate the affinity of the compound for the protein.

For this compound, molecular docking could be used to screen for potential interactions with a wide range of non-toxicological protein targets, such as:

Enzymes: Many enzymes have hydrophobic active sites where a lipophilic molecule like this compound could bind and potentially act as an inhibitor.

Nuclear Receptors: These receptors often have large, hydrophobic ligand-binding domains and are involved in regulating gene expression.

Transporter Proteins: The ability of this compound to interact with transporter proteins could influence its uptake, distribution, and elimination in organisms.

Without specific experimental data, these computational approaches provide a valuable starting point for identifying potential non-toxicological biological activities of this compound and for guiding future research.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the ecological dynamics and environmental cycling of This compound that adheres to the requested outline.

Research and environmental monitoring data for individual congeners of polychlorinated diphenyl ethers (PCDEs), such as the 3,5-dichloro- isomer, are limited in the public domain. The majority of available scientific literature focuses on the broader class of PCDEs, or more extensively studied persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and dichlorodiphenyltrichloroethane (DDT).

Consequently, it is not possible to provide thorough, scientifically accurate content for the following specified sections and subsections for this compound:

Ecological Dynamics and Environmental Cycling of Dichlorodiphenyl Ethers

Comparative Environmental Behavior with Related Persistent Organic Pollutants (e.g., PCBs, PBDEs, PCDD/Fs)

To fulfill the request would require speculating or extrapolating from data on related but chemically distinct compounds, which would violate the instructions for accuracy and strict adherence to the specified subject. Further research and environmental studies are needed to characterize the specific ecological behavior of 3,5-Dichlorodiphenyl ether.

Future Directions in Academic Research on 3,5 Dichlorodiphenyl Ether

Emerging Research Areas and Unexplored Pathways of Transformation

Future research on 3,5-Dichlorodiphenyl ether is poised to delve into several emerging areas, with a primary focus on its transformation pathways, which remain largely uncharacterized. While studies on related compounds offer some insights, dedicated research is crucial.

Unexplored Transformation Pathways: The biotic and abiotic transformation of this compound is a critical area for future investigation. While research on polychlorinated diphenyl ethers (PCDEs) suggests that photolysis, pyrolysis, and biotransformation are potential degradation routes, the specific products and mechanisms for the 3,5-dichloro congener are unknown. nih.gov Future studies should investigate:

Photolytic Degradation: The role of direct and indirect photolysis in the degradation of this compound in various environmental compartments (air, water, soil surfaces) needs to be elucidated. Research on other chlorinated aromatic compounds has shown that photolytic degradation can lead to the formation of hydroxylated and other transformation products. mdpi.com

Microbial Transformation: The potential for microorganisms to transform this compound under both aerobic and anaerobic conditions is a significant knowledge gap. Studies on other PCDEs have identified bacterial strains capable of degrading these compounds, often through pathways involving hydroxylation. researchgate.net Identifying specific microbial consortia and enzymatic systems involved in the degradation of this compound will be crucial.

Abiotic Degradation: Non-biological degradation pathways, such as reactions with reactive environmental species (e.g., hydroxyl radicals), need to be explored. cloudfront.netnih.gov The stability of the ether bond and the C-Cl bonds under various environmental conditions will dictate the persistence of this compound.

Table 1: Potential Transformation Pathways for Future Investigation

| Transformation Pathway | Potential Reactants/Conditions | Expected Transformation Products (Hypothetical) |

| Photolysis | UV radiation, photosensitizers | Hydroxylated dichlorodiphenyl ethers, chlorinated phenols, ring cleavage products |

| Microbial Metabolism | Aerobic and anaerobic bacteria, fungi | Dichlorinated phenols, catechols, further breakdown products |

| Abiotic Degradation | Hydroxyl radicals, other reactive oxygen species | Oxidized and hydroxylated derivatives |

Advancements in Analytical Methodologies for Enhanced Detection and Speciation

The accurate detection and quantification of this compound in complex environmental matrices are paramount for understanding its distribution and fate. Future advancements in analytical methodologies will be critical.

Enhanced Detection and Quantification: While gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for analyzing halogenated organic compounds, future research should focus on developing more sensitive and selective methods for this compound. waters.comthermofisher.com This includes the use of high-resolution mass spectrometry (HRMS) to overcome interferences from co-eluting compounds. nih.gov

Speciation Analysis: A significant challenge in the analysis of chlorinated diphenyl ethers is the separation and identification of individual isomers. Future research should aim to develop and validate isomer-specific analytical methods, potentially utilizing comprehensive two-dimensional gas chromatography (GC×GC). core.ac.uk

Reference Material Development: The availability of certified reference materials (CRMs) is essential for quality assurance and control in analytical measurements. nih.govresearchgate.netrsc.org The development of CRMs for this compound in various environmental matrices (e.g., sediment, biota) is a critical future need to ensure data comparability across different laboratories and studies.

Table 2: Future Directions in Analytical Methodology

| Area of Advancement | Specific Techniques/Approaches | Expected Outcome |

| Increased Sensitivity | GC-Triple Quadrupole MS (GC-MS/MS), GC-Orbitrap MS | Lower detection limits, improved quantification in trace-level samples |

| Isomer-Specific Separation | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Accurate quantification of this compound in the presence of other isomers |

| Quality Assurance | Development of Certified Reference Materials (CRMs) | Improved data accuracy, reliability, and inter-laboratory comparability |

Integrated Modeling Approaches for Comprehensive Environmental Fate Prediction

Predictive modeling is an indispensable tool for assessing the environmental fate and transport of chemicals. Future research on this compound will benefit from the application and refinement of integrated modeling approaches.

Multimedia Environmental Fate Models: These models are crucial for understanding the partitioning, transport, and persistence of POPs in the environment. researchgate.netrsc.orgacs.orgeolss.net Future modeling efforts for this compound should incorporate its specific physicochemical properties to predict its distribution in air, water, soil, and biota. The lack of empirical data for this specific congener highlights the need for robust estimation methods for properties like vapor pressure, water solubility, and octanol-water partition coefficient.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be valuable tools for predicting the environmental fate and toxicological properties of this compound in the absence of extensive experimental data. nih.govresearchgate.netnih.govunibo.it Future research should focus on developing and validating QSARs that can accurately predict properties such as bioaccumulation potential and degradation rates for chlorinated diphenyl ethers.

Table 3: Key Parameters for Integrated Modeling of this compound

| Model Type | Key Input Parameters | Predicted Outputs |

| Multimedia Fate Models | Physicochemical properties (log Kow, vapor pressure, water solubility), degradation rates, emission rates | Environmental concentrations, persistence, long-range transport potential |

| QSAR Models | Molecular descriptors (e.g., electronic, steric, hydrophobic properties) | Bioaccumulation factors, toxicity endpoints, degradation half-lives |